molecular formula C12H11N3O B1269747 2-amino-N-(pyridin-3-yl)benzamide CAS No. 76102-92-6

2-amino-N-(pyridin-3-yl)benzamide

Cat. No.: B1269747
CAS No.: 76102-92-6
M. Wt: 213.23 g/mol
InChI Key: KNACUADYYQPXOO-UHFFFAOYSA-N
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Description

2-amino-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H11N3O. It is a derivative of benzamide, where the amide nitrogen is substituted with a pyridin-3-yl group and the benzene ring is substituted with an amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(pyridin-3-yl)benzamide typically involves the reaction of isatoic anhydride with 2-aminopyridine. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions for several hours. The reaction mixture is then concentrated under reduced pressure, and the product is purified by column chromatography using a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridinyl and benzamide moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and pyridinyl groups influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

2-amino-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNACUADYYQPXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356575
Record name 2-amino-N-(pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76102-92-6
Record name 2-amino-N-(pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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